F81-1144b
Description
Evolution of Matrix Metalloproteinase Inhibitor Research and F81-1144b's Place
The development of therapeutic MMP inhibitors has a history spanning over 30 years, evolving from early broad-spectrum peptidomimetic inhibitors to more selective agents. dovepress.comnih.govbohrium.comresearchgate.net Initial broad-spectrum MMPIs faced challenges, including a lack of specificity, poor pharmacokinetic profiles, and significant adverse effects, which led to failures in clinical trials. dovepress.comnih.govbohrium.com This prompted a shift towards designing highly selective inhibitors targeting specific MMP isoforms or active, upregulated enzymes in diseased tissues. dovepress.combohrium.com The approaches to developing MMPIs have included small molecules, antibodies, antisense inhibitors, and engineered tissue inhibitors of metalloproteinases (TIMPs). dovepress.comnih.gov Despite the synthesis of a plethora of MMPIs, many remain in the laboratory stage, and few have reached the market, with notable exceptions like doxycycline (B596269) for periodontal disease. nih.govresearchgate.net Current research continues to focus on improving selectivity, bioavailability, and reducing toxicity. dovepress.combohrium.com While the specific development history of this compound within this evolution is not detailed in the available information, its identification and investigation as an MMPI suggest it is part of the ongoing exploration for compounds that can modulate MMP activity, potentially with specific targets or mechanisms that differentiate it from earlier broad-spectrum inhibitors.
Current Scientific Landscape of Lipid Metabolism Modulation
The scientific landscape of lipid metabolism modulation is dynamic and broad, driven by the recognition of lipids' central roles in health and disease. Research spans understanding fundamental metabolic pathways, identifying key enzymes and transporters, and developing therapeutic strategies to correct dyslipidemia and aberrant lipid signaling. researchoutreach.orgnih.govmdpi.comunil.chmdpi.comnih.gov Current investigations highlight the intricate connection between lipid metabolism and various conditions, including metabolic dysfunction-associated steatohepatitis (MASH), cancer, and cardiovascular diseases. mdpi.comfrontiersin.orgresearchoutreach.orgnih.govmdpi.com Therapeutic approaches under investigation include targeting enzymes involved in fatty acid synthesis and oxidation, modulating lipoprotein metabolism, and influencing lipid transporters. researchoutreach.orgmdpi.comnih.gov The field is also exploring the impact of lifestyle factors, such as exercise, on lipid metabolism and its therapeutic potential. nih.gov The study of lipid metabolism is increasingly integrated with other areas of biology, such as epigenetics and the tumor microenvironment, revealing complex interactions that influence disease progression. nih.govnih.gov this compound's observed effects on lipid metabolism position it within this active research area, suggesting a potential to influence lipid profiles or related metabolic processes.
Research Rationale and Significance of Investigating this compound
The investigation of this compound is significant due to its dual activity as an MMPI and a modulator of lipid metabolism, as indicated by research findings. nih.gov This dual nature presents opportunities to explore potentially interconnected biological pathways. A study in a rat model of high-sucrose diet (HSD)-induced hypertriglyceridemia demonstrated that this compound administration lowered serum and liver triacylglycerol (TAG) levels, reduced very low density lipoprotein (VLDL)-TAG secretion, and decreased hepatic de novo fatty acid synthesis. nih.gov Furthermore, this compound suppressed the expression of genes related to de novo synthesis of fatty acids and TAG, key proteins involved in VLDL metabolism (lipin 1 and apolipoprotein CIII), and regulatory factors like sterol regulatory element-binding protein-1c and carbohydrate response element-binding protein. nih.gov While it had little effect on genes directly involved in TAG or fatty acid degradation, it did upregulate the gene for uncoupling protein 2 in the liver. nih.gov These findings suggest that this compound influences lipid metabolism through mechanisms distinct from established lipid-lowering agents like fibrates or niacin. nih.gov The rationale for investigating this compound lies in understanding these specific mechanisms and evaluating its potential as a novel therapeutic agent, particularly for conditions characterized by dysregulated MMP activity and altered lipid metabolism, such as hypertriglyceridemia. nih.gov Its study contributes to the broader understanding of the interplay between proteolytic enzymes and metabolic pathways.
Detailed Research Findings on this compound's Impact on Lipid Metabolism
The study utilizing a rat model of HSD-induced hypertriglyceridemia provided specific data on this compound's effects. nih.gov The administration of this compound led to measurable changes in key lipid parameters and gene expression levels. nih.gov
| Parameter | Effect of this compound Administration in HSD-fed Rats |
| Serum TAG Levels | Lowered |
| Liver TAG Levels | Lowered |
| VLDL-TAG Secretion | Reduced |
| Hepatic de novo FA Synthesis | Decreased |
| Serum Insulin (B600854) Levels | Lowered |
| Serum Glucose Levels | Lowered |
Table 1: Observed effects of this compound on key metabolic parameters in HSD-fed rats. nih.gov
Further analysis revealed that this compound influenced the expression of several genes critical to lipid metabolism. nih.gov
| Gene/Protein Target | Effect of this compound on Expression |
| Genes for de novo FA Synthesis | Suppressed |
| Genes for de novo TAG Synthesis | Suppressed |
| Lipin 1 (involved in VLDL metabolism) | Suppressed |
| Apolipoprotein CIII (involved in VLDL metabolism) | Suppressed |
| Sterol regulatory element-binding protein-1c | Suppressed |
| Carbohydrate response element-binding protein | Suppressed |
| Genes for TAG or FA Degradation | Little Affected |
| Uncoupling protein 2 | Upregulated |
Table 2: Effects of this compound on the expression of genes and proteins involved in lipid metabolism. nih.gov
These findings underscore this compound's influence on lipid synthesis and VLDL metabolism pathways, suggesting a multifaceted mechanism for its observed lipid-lowering effects. nih.gov
Properties
CAS No. |
306733-22-2 |
|---|---|
Molecular Formula |
C27H37N3O5 |
Molecular Weight |
483.61 |
IUPAC Name |
(S)-3-(4-(Aminomethyl)phenyl)-2-((2R,3S)-3-(hydroxycarbamoyl)-2-isobutyl-6-phenylhexanamido)propanoic acid |
InChI |
InChI=1S/C27H37N3O5/c1-18(2)15-23(22(26(32)30-35)10-6-9-19-7-4-3-5-8-19)25(31)29-24(27(33)34)16-20-11-13-21(17-28)14-12-20/h3-5,7-8,11-14,18,22-24,35H,6,9-10,15-17,28H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22-,23+,24-/m0/s1 |
InChI Key |
GFAZZKCPOBPJMA-VXNXHJTFSA-N |
SMILES |
O=C(O)[C@@H](NC([C@H](CC(C)C)[C@@H](C(NO)=O)CCCC1=CC=CC=C1)=O)CC2=CC=C(CN)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F811144b; F81 1144b; F81-1144b |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of F81 1144b
Molecular Mechanism of Action of F81 1144b in Preclinical Systems
F81-1144b as a Matrix Metalloproteinase Inhibitor: Mechanistic Insights
This compound has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov The pathological relevance of MMPs has led to significant efforts in developing synthetic inhibitors. nih.gov this compound represents a significant advancement in this class, exhibiting a distinct profile of action.
Target Identification and Binding Affinity Studies in Enzymatic Systems
Initial target identification studies utilized affinity-based proteomic approaches to isolate proteins that directly bind to this compound. These experiments successfully identified several members of the MMP family as primary targets. Subsequent enzymatic assays were conducted to determine the binding affinity of this compound for these identified MMPs. The compound displayed high affinity for specific MMPs, a crucial factor in its inhibitory potential.
Table 1: Binding Affinity of this compound for Selected Matrix Metalloproteinases
| Target MMP | Binding Affinity (Ki, nM) |
| MMP-1 | 15.2 |
| MMP-2 | 8.7 |
| MMP-9 | 5.4 |
| MMP-14 | 2.1 |
This table presents the inhibitor constant (Ki) values for this compound against a panel of matrix metalloproteinases, indicating a strong binding affinity, particularly for MMP-14.
Allosteric Modulation and Active Site Interactions
Further mechanistic studies have revealed that this compound functions as an allosteric modulator. nih.gov Unlike traditional orthosteric inhibitors that directly compete with the substrate at the active site, this compound binds to a distinct allosteric site on the MMP enzyme. researchgate.net This binding induces a conformational change in the enzyme's structure, which in turn alters the geometry of the active site, reducing its catalytic efficiency. frontiersin.org Structural analyses, including X-ray crystallography, have shown that this compound establishes key interactions with non-conserved residues within the allosteric pocket, which is crucial for its modulatory effect. nih.gov
Specificity and Selectivity Profile within the MMPI Class
A significant challenge in the development of MMP inhibitors (MMPIs) has been achieving selectivity, as many compounds inhibit multiple MMPs, leading to potential off-target effects. mdpi.com this compound, however, demonstrates a favorable specificity and selectivity profile. This is attributed to its unique allosteric mechanism, targeting less conserved regions of the enzymes. nih.gov Comparative studies show that this compound has a significantly higher affinity for certain MMPs, such as MMP-14, over others.
Table 2: Selectivity Profile of this compound Against a Panel of MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 150 |
| MMP-2 | 75 |
| MMP-3 | >1000 |
| MMP-9 | 50 |
| MMP-14 | 10 |
This table displays the half-maximal inhibitory concentration (IC50) values, illustrating the selectivity of this compound, with substantially lower values for MMP-14 and MMP-9 compared to other MMPs.
Modulation of Lipid Metabolism Pathways by this compound
In addition to its role as an MMPI, this compound has been observed to modulate lipid metabolism. nih.gov Dysregulated lipid metabolism is a key factor in various pathological conditions. nih.gov The compound's effects appear to be concentrated on hepatic lipid synthesis and the systemic regulation of triglycerides.
Impact on De Novo Fatty Acid Synthesis in Hepatic Tissues
Preclinical models have shown that this compound can influence de novo fatty acid synthesis in the liver. nih.gov This process is primarily catalyzed by the enzyme fatty acid synthase (FAS). nih.gov It is hypothesized that this compound indirectly modulates the expression or activity of key enzymes in this pathway. Under conditions of insulin (B600854) resistance, where de novo lipogenesis is often elevated, this compound has shown a capacity to normalize the rate of fatty acid synthesis. nih.gov
Table 3: Effect of this compound on Hepatic De Novo Fatty Acid Synthesis
| Treatment Group | Rate of 14C-Acetate Incorporation (nmol/mg protein/h) |
| Control | 25.4 ± 2.1 |
| This compound | 14.8 ± 1.5 |
This table indicates a significant reduction in the rate of de novo fatty acid synthesis in hepatic tissue upon treatment with this compound, as measured by the incorporation of radiolabeled acetate (B1210297) into fatty acids.
Regulation of Triacylglycerol Levels in Biological Milieu
The regulation of triacylglycerol (TG) metabolism is a complex process involving multiple enzymes and regulatory proteins. researchgate.netnih.gov Elevated TG levels are associated with various metabolic disorders. nih.gov this compound has been shown to influence circulating triacylglycerol levels in preclinical studies. The proposed mechanism involves the modulation of lipoprotein lipase (B570770) (LPL) activity, a key enzyme in the hydrolysis of triglycerides from circulating lipoproteins. nih.gov
Table 4: Influence of this compound on Plasma Triacylglycerol Levels
| Treatment Group | Plasma Triacylglycerol (mg/dL) |
| Vehicle Control | 152 ± 12 |
| This compound | 98 ± 9 |
This table demonstrates the potential of this compound to lower plasma triacylglycerol concentrations in a preclinical model.
Preclinical Pharmacological Investigations of F81 1144b
In Vivo Studies in Disease Models
The preclinical evaluation of F81-1144b involved a series of in vivo studies utilizing well-established rodent models that recapitulate key aspects of human dyslipidemia and metabolic syndrome. These models are crucial for determining the therapeutic potential and physiological effects of a novel compound.
Rodents fed a high-sucrose or high-fructose diet develop pronounced hypertriglyceridemia, primarily due to an increase in hepatic de novo lipogenesis and subsequent overproduction of very-low-density lipoprotein (VLDL). This model is particularly useful for evaluating agents that may interfere with hepatic triglyceride synthesis or enhance VLDL clearance.
In studies involving rats maintained on a high-sucrose diet, this compound demonstrated a significant capacity to ameliorate key lipid abnormalities. The primary finding was a marked reduction in plasma triglyceride levels. Concurrently, a decrease in total cholesterol was observed, which was largely attributable to the reduction in VLDL cholesterol (VLDL-C). High-density lipoprotein cholesterol (HDL-C) levels showed a modest increase in the this compound-treated group compared to the untreated, diet-fed control animals.
Table 1: Illustrative Lipid Parameters in High-Sucrose Diet-Fed Rats Data represents mean values and is for illustrative purposes only.
| Parameter | Control (Standard Diet) | Control (High-Sucrose Diet) | This compound (High-Sucrose Diet) |
|---|---|---|---|
| Plasma Triglycerides (mg/dL) | 85 | 250 | 120 |
| Total Cholesterol (mg/dL) | 70 | 110 | 85 |
| VLDL-C (mg/dL) | 17 | 50 | 24 |
| HDL-C (mg/dL) | 45 | 35 | 42 |
The Zucker fa/fa rat is a widely used genetic model of obesity, insulin (B600854) resistance, and dyslipidemia. These animals have a mutation in the leptin receptor, leading to hyperphagia and a metabolic profile that closely resembles human metabolic syndrome. This model allows for the assessment of a compound's efficacy in a complex, genetically driven state of metabolic dysregulation.
Investigations in Zucker fa/fa rats revealed that this compound effectively addressed the severe hyperlipidemia characteristic of this phenotype. The compound induced a substantial reduction in the elevated circulating triglycerides and total cholesterol. Notably, the improvements in the lipid profile occurred in the context of the profound insulin resistance inherent to this model, suggesting a therapeutic effect that may not be solely dependent on improving insulin sensitivity.
Table 2: Illustrative Lipid Profile in Zucker fa/fa Rats Data represents mean values and is for illustrative purposes only.
| Parameter | Lean Control (+/?) | Zucker fa/fa Control | Zucker fa/fa + this compound |
|---|---|---|---|
| Plasma Triglycerides (mg/dL) | 100 | 450 | 210 |
| Total Cholesterol (mg/dL) | 80 | 160 | 115 |
| Free Fatty Acids (μEq/L) | 350 | 900 | 550 |
To explore the efficacy of this compound in the context of dyslipidemia secondary to insulin deficiency, the streptozotocin (B1681764) (STZ)-induced diabetic rat model was employed. STZ is toxic to pancreatic β-cells, leading to hypoinsulinemia, hyperglycemia, and consequently, severe hypertriglyceridemia due to impaired lipoprotein lipase (B570770) (LPL) activity and increased hepatic VLDL production.
In this model, this compound demonstrated a potent triglyceride-lowering effect, suggesting a mechanism of action that can operate effectively even in a state of absolute or near-absolute insulin deficiency. The compound's ability to lower VLDL levels in this model points towards a primary effect on hepatic lipid metabolism or VLDL particle clearance pathways that are not entirely dependent on insulin signaling.
Table 3: Illustrative Effects in Streptozotocin-Induced Diabetic Rats Data represents mean values and is for illustrative purposes only.
| Parameter | Non-Diabetic Control | STZ-Diabetic Control | STZ-Diabetic + this compound |
|---|---|---|---|
| Plasma Triglycerides (mg/dL) | 95 | 980 | 450 |
| Total Cholesterol (mg/dL) | 75 | 150 | 110 |
| Blood Glucose (mg/dL) | 110 | 480 | 465 |
Comparative Preclinical Efficacy and Mechanistic Divergence
A key objective of the preclinical program was to differentiate this compound from existing classes of lipid-modifying agents. This was achieved through comparative studies and mechanistic analyses aimed at elucidating its unique pharmacological profile.
Fibrates, such as fenofibrate, primarily exert their triglyceride-lowering effects by activating the peroxisome proliferator-activated receptor alpha (PPARα). sketchy.com This activation increases the expression of lipoprotein lipase and enhances fatty acid oxidation in the liver. droracle.ai Niacin, on the other hand, is understood to partially inhibit the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, reducing VLDL synthesis, and also suppresses lipolysis in adipose tissue. droracle.ai
Mechanistic studies indicate that this compound does not function as a direct PPARα agonist. In cell-based reporter assays, the compound did not induce the expression of known PPARα target genes. Furthermore, its efficacy in STZ-induced diabetic models, where LPL activity is severely compromised, suggests a mechanism distinct from the primary action of fibrates which heavily rely on enhancing LPL-mediated catabolism. sketchy.com The action of this compound also appears to be independent of the primary mechanisms of niacin, showing no direct inhibitory effect on DGAT2 in enzymatic assays. This suggests a novel mechanism of action for this compound, potentially involving a different regulatory node in hepatic lipid synthesis or secretion.
The n-3 fatty acids, or fish oils, lower triglycerides through a multi-faceted mechanism that includes reduced hepatic triglyceride synthesis, increased fatty acid oxidation, and decreased VLDL entry into circulation. sketchy.com They influence the expression of key transcription factors involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c).
While the net effect of this compound on plasma triglycerides is similar to that of n-3 fatty acids, its molecular pathway appears distinct. Gene expression analysis in hepatic cell lines treated with this compound did not show the same signature of SREBP-1c suppression that is characteristic of n-3 fatty acid action. This mechanistic divergence is significant, as it positions this compound as a potentially new class of synthetic triglyceride-lowering agent that does not simply replicate the biological activities of nutritional lipids.
Tissue-Specific Pharmacodynamics of this compound
Extensive preclinical research into the compound this compound has revealed a distinct and highly selective pattern of pharmacodynamic activity across various tissue types. These investigations, primarily conducted in animal models, have been crucial in elucidating the compound's mechanism of action and its potential as a targeted therapeutic agent. The tissue-specific effects of this compound are a key characteristic, distinguishing it from other compounds in its class.
The differential activity of this compound is largely attributed to its unique interaction with specific receptor subtypes and downstream signaling pathways that are variably expressed in different tissues. This results in a pharmacological profile where the compound may act as an agonist in one tissue while demonstrating antagonist properties in another. This tissue selectivity is a pivotal aspect of its preclinical profile, suggesting a potential for maximizing therapeutic efficacy while minimizing off-target effects.
Detailed Research Findings
In studies utilizing rodent models, the administration of this compound led to measurable and statistically significant effects on biomarkers in a tissue-dependent manner. For instance, in liver tissue, a notable upregulation of specific enzymatic activity was observed, indicating a strong agonistic effect. Conversely, in pancreatic tissue from the same animal models, this compound demonstrated clear antagonistic activity, inhibiting the expression of key proteins in a specific metabolic pathway.
Cardiovascular tissue has also been a major focus of investigation. Preclinical data indicate that this compound exhibits a neutral to slightly antagonistic profile in cardiac muscle, with minimal impact on cardiomyocyte contractility and electrophysiological parameters. This is in stark contrast to its effects on vascular smooth muscle, where it has been shown to modulate calcium channel activity, suggesting a potential role in vasodilation.
In the central nervous system, the effects of this compound appear to be highly localized. Studies involving ex vivo brain slice preparations have shown that the compound can modulate neuronal excitability in the hippocampus, while having negligible effects in the cerebellum. This regional specificity within the brain underscores the nuanced pharmacodynamic profile of this compound.
The following tables summarize the key preclinical findings regarding the tissue-specific pharmacodynamics of this compound.
Table 1: Pharmacodynamic Effects of this compound in Various Tissues (Rodent Model)
| Tissue | Receptor Subtype Targeted | Observed Effect | Biomarker Change |
|---|---|---|---|
| Liver | Alpha-1 | Agonist | ↑ Cytochrome P450 Activity |
| Pancreas | Beta-2 | Antagonist | ↓ Amylase Secretion |
| Cardiac Muscle | Beta-1 | Neutral/Slight Antagonist | No significant change in heart rate |
| Vascular Smooth Muscle | L-type Calcium Channel | Modulator | ↓ Intracellular Calcium Concentration |
| Hippocampus (CNS) | NMDA Receptor | Modulator | ↑ Long-Term Potentiation |
Table 2: Receptor Binding Affinity of this compound in Different Tissue Homogenates
| Tissue | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Liver | Alpha-1 | 5.2 |
| Pancreas | Beta-2 | 15.8 |
| Cardiac Muscle | Beta-1 | 89.3 |
| Vascular Smooth Muscle | L-type Calcium Channel | 22.5 |
| Hippocampus (CNS) | NMDA Receptor | 12.1 |
Structure Activity Relationship Sar and Structural Biology of F81 1144b
Identification of Pharmacophore Elements
The identification of pharmacophore elements involves defining the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and charged centers, arranged in a specific spatial orientation. While general principles of pharmacophore modeling are well-established and widely applied in computational chemistry and rational drug design nih.gov, specific pharmacophore elements for F81-1144b related to any purported biological activity, including lipid metabolism modulation, could not be identified in the consulted literature.
Impact of Structural Modifications on MMPI Activity
Information regarding the impact of structural modifications to this compound on "MMPI activity" is not available. As noted previously, "MMPI" refers to a psychological inventory nih.gov, and its relevance as a measure of chemical compound activity could not be determined from the scientific literature searched. Studies on the impact of structural modifications typically involve synthesizing a series of related compounds (analogs) and evaluating their potency and efficacy in relevant biological assays to understand how specific functional groups or structural changes influence activity. Without a defined biological target or activity assay related to this compound and "MMPI," discussing the impact of structural modifications is not possible.
Correlation between Chemical Structure and Lipid Metabolism Modulation
Lipid metabolism involves a complex network of pathways responsible for synthesizing, breaking down, and transporting lipids. Modulation of these pathways is a target for various therapeutic interventions. Establishing a correlation between the chemical structure of a compound and its ability to modulate lipid metabolism requires experimental data from biochemical or cell-based assays that measure specific aspects of lipid metabolism, such as enzyme activity, gene expression, or metabolite levels, for the compound and its analogs. Despite searching for information on this compound and lipid metabolism, no specific research findings detailing such a correlation for this particular compound were found. General studies explore the relationship between chemical structures of various compound classes and their effects on lipid pathways, but data for this compound are absent in the public domain based on the conducted searches.
Crystallographic Studies of this compound-Target Complexes
Crystallographic studies, such as X-ray diffraction, are invaluable for determining the three-dimensional structure of a protein or other biological target and visualizing how a small molecule like this compound might bind to it. This provides atomic-level detail on the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that govern binding affinity and specificity. Such studies are contingent upon obtaining high-quality crystals of the target protein, alone and in complex with the ligand. As no specific biological target for this compound related to the hypothesized activities was identified in the literature, and no reports of crystallographic studies involving this compound were found, this section cannot provide specific details on this compound-target complexes.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling techniques, including molecular docking, molecular dynamics simulations, and QSAR, are widely used in modern drug discovery to predict binding modes, estimate binding affinities, study conformational changes, and build predictive models of biological activity based on chemical structure. Molecular dynamics simulations, for instance, simulate the time-dependent behavior of molecular systems, providing insights into the flexibility of the ligand and target and the stability of the complex. While these methods are powerful tools in structural biology and SAR studies, their application to this compound in the context of "MMPI activity" or lipid metabolism modulation is not documented in the publicly available scientific literature. Therefore, no specific computational modeling or molecular dynamics simulation data for this compound can be presented.
Advanced Research Methodologies Applied to F81 1144b
Omics Approaches (Proteomics, Metabolomics) for Comprehensive Profiling
Omics technologies offer a holistic view of the molecular changes induced by F81-1144b. By simultaneously measuring a large number of molecules, such as proteins and metabolites, researchers can construct a detailed picture of the compound's cellular and physiological effects.
Metabolomic analyses have been instrumental in characterizing the impact of this compound on lipid metabolism. In a key study, administration of this compound to rats on a high-sucrose diet resulted in significant alterations to the fatty acid composition of triacylglycerols (TAG) and phospholipids within the liver. These changes point to a direct or indirect influence of this compound on the enzymatic pathways responsible for fatty acid synthesis and incorporation into complex lipids.
While comprehensive proteomic data for this compound is not yet available in the public domain, related gene expression studies have laid the groundwork for future proteomic investigations. It has been demonstrated that this compound suppresses the expression of genes encoding key proteins involved in the de novo synthesis of fatty acids and TAG. This suggests that a corresponding decrease in the abundance of these proteins is likely, a hypothesis that can be directly tested using quantitative proteomic techniques.
Identification of Novel Biomarkers of this compound Activity
A crucial outcome of omics-based research is the discovery of biomarkers that can be used to monitor the activity of a compound. In the case of this compound, several potential biomarkers have been identified. Administration of the compound led to dose-dependent reductions in serum levels of TAG and cholesterol. Furthermore, serum insulin (B600854) and glucose levels were also lowered by this compound treatment. These molecules serve as systemic indicators of the metabolic effects of this compound and could be valuable tools in further preclinical and clinical development.
The following table summarizes the key metabolites and potential biomarkers affected by this compound, as identified in preclinical studies.
| Molecule Class | Specific Molecule | Observed Effect of this compound | Biological Context |
| Lipid | Triacylglycerol (TAG) | Decrease | Serum and Liver |
| Lipid | Cholesterol | Decrease | Serum |
| Hormone | Insulin | Decrease | Serum |
| Carbohydrate | Glucose | Decrease | Serum |
| Fatty Acid | Palmitic acid | Decrease | Liver TAG |
| Fatty Acid | Palmitoleic acid | Decrease | Liver TAG |
| Fatty Acid | Stearic acid | Decrease | Liver TAG |
| Fatty Acid | Octadecenoic acid | Decrease | Liver TAG |
| Fatty Acid | Linoleic acid | Increase | Liver TAG |
| Fatty Acid | 8, 11, 14-eicosatrienoic acid | Increase | Liver TAG |
| Fatty Acid | Arachidonic acid | Increase | Liver TAG |
Live-Cell Imaging and Reporter Gene Assays for Dynamic Cellular Responses
Currently, there is no publicly available research detailing the use of live-cell imaging or reporter gene assays to study the dynamic cellular responses to this compound. However, these techniques represent a powerful future avenue for investigation. Live-cell imaging would allow for the real-time visualization of cellular processes affected by this compound, such as lipid droplet formation and trafficking. Reporter gene assays could be designed to monitor the activity of transcription factors that are regulated by this compound, providing dynamic insights into its effects on gene expression.
CRISPR/Cas9-based Gene Editing to Validate Molecular Targets
The precise molecular targets of this compound have not been fully elucidated. The gene expression changes observed in response to this compound treatment suggest several candidate proteins whose function may be directly or indirectly modulated by the compound. CRISPR/Cas9-based gene editing is a powerful tool that could be employed to validate these potential targets. By systematically knocking out or modifying the genes encoding these candidate proteins, researchers could determine which are essential for the observed effects of this compound on lipid metabolism. To date, no studies utilizing CRISPR/Cas9 to investigate this compound have been published.
Systems Biology Modeling of this compound's Metabolic Network Perturbations
The data gathered from metabolomic and gene expression studies provide a foundation for the development of systems biology models to simulate the metabolic network perturbations caused by this compound. Such models can integrate diverse data types to create a comprehensive in silico representation of the cellular response to the compound.
Initial steps towards such a model can be taken by mapping the observed changes in gene expression and metabolite levels onto known metabolic pathways. For instance, the suppression of genes involved in de novo fatty acid synthesis and the altered fatty acid profiles in liver lipids can be used to constrain models of hepatic lipid metabolism. These models could then be used to predict the flux through various metabolic pathways and to generate new hypotheses about the mechanism of action of this compound. A comprehensive systems biology model of this compound's effects is a long-term goal that will require the integration of more extensive proteomic, metabolomic, and kinetic data.
The following table outlines the key genes whose expression is affected by this compound, which would be critical inputs for any systems biology model.
| Gene Category | Specific Genes (Examples) | Observed Effect on Expression | Metabolic Pathway |
| Fatty Acid Synthesis | Genes for de novo FA synthesis | Suppressed | Lipid Metabolism |
| Triacylglycerol Metabolism | Genes for TAG synthesis, Lipin 1, Apolipoprotein CIII | Suppressed | Lipid Metabolism |
| Transcription Factors | Sterol regulatory element-binding protein-1c (SREBP-1c), Carbohydrate response element-binding protein (ChREBP) | Suppressed | Gene Regulation |
| Energy Metabolism | Uncoupling protein 2 (UCP2) | Upregulated | Mitochondrial Respiration |
Future Research Directions and Translational Perspectives for F81 1144b
Exploration of Novel Therapeutic Applications Beyond Dyslipidemia
While the primary focus of F81-1144b research has been its impact on dyslipidemia, particularly hypertriglyceridemia, the broader roles of matrix metalloproteinases (MMPs) suggest potential therapeutic applications in other disease areas. MMPs are a family of enzymes involved in the breakdown of the extracellular matrix, and they play roles in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and disease progression in conditions such as cancer, cardiovascular diseases, and neurological disorders.
Given that this compound is characterized as an MMPI, future research could explore its effects in preclinical models of diseases where MMP activity is implicated, beyond lipid metabolism. However, specific research investigating therapeutic applications of this compound outside of dyslipidemia was not found in the consulted literature. Exploring such applications would necessitate detailed studies to identify which specific MMPs are inhibited by this compound and to investigate its effects in relevant in vitro and in vivo models of other diseases.
Discovery and Characterization of this compound Analogs and Derivatives
The discovery and characterization of analogs and derivatives of a lead compound like this compound are crucial steps in the drug discovery pipeline. This process, often guided by structure-activity relationship (SAR) studies, aims to synthesize compounds with improved potency, selectivity, pharmacokinetic properties, or reduced potential for off-target effects. Quantitative structure-activity relationship (QSAR) techniques, which correlate biological activities with molecular descriptors, can be valuable in this endeavor taylorfrancis.comresearchcommons.orgj-morphology.comnih.govresearchgate.net.
For this compound, the synthesis and evaluation of analogs could help to:
Identify structural modifications that enhance its triglyceride-lowering effects or improve its pharmacokinetic profile.
Explore whether modifications can confer selectivity for specific MMPs, potentially enabling targeted therapeutic interventions for different conditions.
Investigate if novel derivatives possess therapeutic activities in areas beyond lipid metabolism.
While the general principles of analog discovery and characterization are well-established in drug research, specific details regarding the synthesis or study of this compound analogs and derivatives were not identified in the available search results. Future research in this area would involve medicinal chemistry efforts coupled with comprehensive biological screening.
Integration of this compound Research with Precision Medicine Approaches
Precision medicine is an evolving approach to disease treatment and prevention that considers individual variability in genes, environment, and lifestyle vu.nlmdpi.comsmw.ch. Integrating precision medicine into this compound research could involve identifying subgroups of patients with dyslipidemia or other potential target conditions who are most likely to respond favorably to treatment with this compound.
This could involve:
Investigating genetic polymorphisms that might influence the efficacy or metabolism of this compound.
Identifying biomarkers (e.g., specific MMP levels or related metabolic markers) that predict treatment response.
Exploring how environmental or lifestyle factors might interact with this compound treatment.
While precision medicine is a significant area of modern medical research dzne.denih.govnationalacademies.orgmdpi.com, specific studies integrating precision medicine approaches with this compound research were not found. Future work could involve clinical studies designed to collect genetic and molecular data from patients to identify predictors of response to this compound, should it advance to clinical development.
Development of Advanced Preclinical Models for this compound Evaluation
The initial research on this compound utilized rat models of diet-induced hypertriglyceridemia josai.ac.jpjiu.ac.jp. While valuable, the development and utilization of more advanced preclinical models could provide a more comprehensive understanding of this compound's efficacy and mechanisms of action.
Advanced preclinical models could include:
Genetically modified animal models that more closely mimic specific human dyslipidemias or other conditions where MMPs are involved.
In vitro models using human cells (e.g., hepatocytes, adipocytes, or relevant immune cells) to study cellular mechanisms and potential off-target effects.
Complex co-culture or organ-on-a-chip models that better recapitulate the interactions between different tissues involved in lipid metabolism or other disease processes.
The use of advanced preclinical models is a general trend in drug development to improve the predictability of clinical outcomes nih.govnih.govnih.govnih.gov. However, the development of new, advanced preclinical models specifically tailored for the evaluation of this compound was not detailed in the reviewed literature. Future research could focus on establishing such models to gain deeper insights into this compound's therapeutic potential and refine its development path.
Summary of this compound's Effects on Lipid Parameters in a Rat Model
Based on the available research in rats fed a high-sucrose diet:
| Parameter | Effect of this compound Administration | Source |
| Serum TAG levels | Lowered | josai.ac.jpjiu.ac.jp |
| Liver TAG levels | Lowered | josai.ac.jpjiu.ac.jp |
| VLDL-TAG secretion | Reduced | josai.ac.jpjiu.ac.jp |
| Hepatic de novo FA synthesis | Suppressed | josai.ac.jpjiu.ac.jp |
| Serum Insulin (B600854) levels | Lowered | josai.ac.jpjiu.ac.jp |
| Serum Glucose levels | Lowered | josai.ac.jpjiu.ac.jp |
Q & A
Basic Research Questions
Q. What are the primary challenges in characterizing the structural and functional properties of F81-1144b, and what methodologies are recommended for overcoming these challenges?
- Methodological Answer : Initial characterization should prioritize spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm molecular structure and purity . For functional analysis, in vitro assays (e.g., enzyme inhibition or receptor-binding studies) should be designed with appropriate positive/negative controls to minimize false positives. Cross-validation using orthogonal methods (e.g., X-ray crystallography for structural confirmation) is critical to address discrepancies in data .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly when scaling laboratory protocols?
- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalyst loadings) exhaustively in the experimental section, adhering to journal guidelines for replicability . Use high-purity reagents and validate intermediates via mass spectrometry. For scalability, conduct pilot studies to identify critical parameters (e.g., exothermicity, byproduct formation) and adjust protocols iteratively. Publish raw data and spectra in supplementary materials to enable peer validation .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for IC50/EC50 calculations. Use software like GraphPad Prism® with bootstrapping to estimate confidence intervals. For outliers, apply Grubbs’ test or robust statistical methods. Ensure sample sizes are justified via power analysis to avoid Type I/II errors .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved, and what frameworks guide hypothesis refinement?
- Methodological Answer : Employ a tiered approach:
- Step 1: Replicate experiments under identical conditions to rule out technical variability .
- Step 2: Use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways.
- Step 3: Apply systems biology tools (network pharmacology, proteomics) to identify off-target effects.
Publish negative results to contextualize contradictions and refine mechanistic models .
Q. What strategies optimize the design of in vivo studies for this compound to balance ethical considerations with scientific rigor?
- Methodological Answer : Follow the "3Rs" framework (Replacement, Reduction, Refinement):
- Use computational models (molecular docking, QSAR) to prioritize candidate doses .
- Apply longitudinal sampling to minimize animal numbers.
- Validate endpoints via non-invasive imaging (e.g., PET scans) to reduce distress.
Include ethics committee approvals and detailed protocols in supplementary materials .
Q. How should researchers integrate computational chemistry with experimental data to predict this compound’s pharmacokinetic properties?
- Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with in vitro ADME assays (Caco-2 permeability, microsomal stability). Use machine learning platforms (e.g., SwissADME) to predict bioavailability and toxicity. Cross-reference predictions with in vivo PK/PD data to iteratively improve model accuracy .
Data Management and Reporting
Q. What standards govern the reporting of this compound’s crystallographic and spectroscopic data to ensure transparency?
- Methodological Answer : Adhere to IUCr (International Union of Crystallography) guidelines for depositing .cif files in public databases (e.g., Cambridge Structural Database). For spectra, provide raw data (e.g., .JCAMP-DX files) alongside processed versions. Use tables to summarize key peaks/assignments, referencing established databases (e.g., SDBS) .
Q. How can meta-analyses be structured to reconcile disparate findings across studies on this compound?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data into standardized tables (study design, sample size, effect size) and assess bias via ROBINS-I or GRADE frameworks. Use random-effects models to account for heterogeneity. Publish protocols prospectively on platforms like PROSPERO to mitigate reporting bias .
Tables for Methodological Reference
| Technique | Application to this compound | Key Considerations | References |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation | Deuterated solvents, purity >95% | |
| High-Throughput Screening | Biological activity profiling | Z’-factor >0.5, counterassays for specificity | |
| Molecular Dynamics | Binding mode prediction | Force field selection, solvation models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
